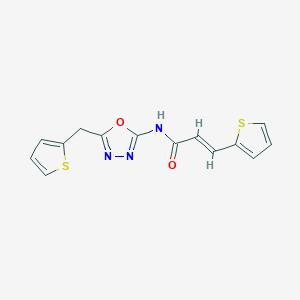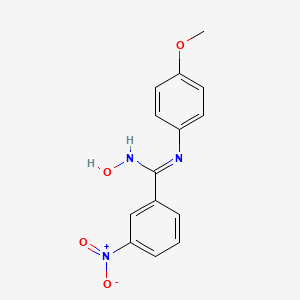
2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate” is a chemical compound that belongs to the class of organic compounds known as quinolines . Quinolines are compounds containing a quinoline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyridine ring . This compound also contains a 2-oxo-2H-chromene-6-sulfonate group.
Molecular Structure Analysis
The molecular structure of “2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate” consists of a quinoline moiety and a 2H-chromene moiety . The quinoline moiety is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The 2H-chromene moiety is a tricyclic compound that consists of a benzene ring fused to a pyran ring .
Applications De Recherche Scientifique
Synthesis and Molecular Characterization
- A study by Ukrainets et al. (2014) demonstrated the synthesis of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid through cyclization reactions, showing the compound's role in forming complex heterocyclic structures (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
- Halim and Ibrahim (2017) synthesized a new heteroannulated chromone derivative, demonstrating the compound's utility in organic synthesis and structural elucidation through DFT calculations and spectral data analysis (Halim & Ibrahim, 2017).
Chemical Reactions and Catalysis
- Xiao et al. (2018) developed an efficient strategy for the synthesis of heterocyclic allylic sulfones using 2-methylquinolines, highlighting the compound's application in catalysis under iron catalysis conditions (Xiao, Liu, Yuan, Huang, & Deng, 2018).
- Nguyen et al. (2022) found that elemental sulfur-DMSO could promote the oxidative coupling of active methylhetarenes like 2-methylquinoline with amines to yield amides, showcasing a method with good functional group tolerance applicable to various amines (Nguyen, Duong, Pham, Duong, & Nguyen, 2022).
Materials Science and Molecular Design
- Cao et al. (2014) explored the unusual temperature-dependent fluorescence intensification of a derivative of 2-methylquinoline, indicating its potential use in ratiometric fluorescent thermometers due to its TICT emissions (Cao, Liu, Qiao, Zhao, Yin, Mao, Zhang, & Xu, 2014).
- Ajioka, Oshima, and Hirayama (2008) investigated 8-sulfonamidoquinoline derivatives for chelate extraction reagents in an ionic liquid extraction system, demonstrating superior extractability compared to traditional chloroform systems and suggesting applications in metal ion extraction (Ajioka, Oshima, & Hirayama, 2008).
Orientations Futures
Given the interesting biological activities of quinoline and 2H-chromene derivatives , “2-methylquinolin-8-yl 2-oxo-2H-chromene-6-sulfonate” could be a potential candidate for further studies in drug discovery and development. Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety profile.
Propriétés
IUPAC Name |
(2-methylquinolin-8-yl) 2-oxochromene-6-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5S/c1-12-5-6-13-3-2-4-17(19(13)20-12)25-26(22,23)15-8-9-16-14(11-15)7-10-18(21)24-16/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFAMXGMIKYRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2643014.png)


![1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone](/img/structure/B2643018.png)
![4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2643019.png)

![N,N-diethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2643022.png)
![3,3-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2643023.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione](/img/structure/B2643026.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2643027.png)
![2-((3,4-Dimethoxyphenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2643030.png)